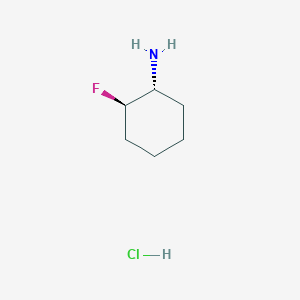![molecular formula C6H8O2 B3111109 rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one CAS No. 1820574-46-6](/img/structure/B3111109.png)
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Übersicht
Beschreibung
“rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one” is a chemical compound with the IUPAC name (1S,5R)-3-oxabicyclo [3.2.0]heptan-6-one . It has a molecular weight of 112.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the azabicyclo [3.2.0]heptan-7-ones have been prepared from pyrrole . The general approach involves substitution of pyrrole at the 2- and 5-carbon atoms, catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives, and cyclisation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 112.13 . The InChI code for this compound is 1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 .Wissenschaftliche Forschungsanwendungen
1. Cocrystal Formation and Structural Analysis
The compound rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one has been studied in the formation of cocrystals. For example, the 1:1 cocrystal with rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole has been analyzed, revealing interesting intermolecular hydrogen bonds and π–π interactions, contributing to our understanding of molecular interactions and crystal engineering (Wang, Hu, & Wang, 2008).
2. Radiochemical Synthesis for PET Imaging
This compound has been utilized in the development of potential PET tracers for imaging cerebral α7 nicotinic acetylcholine receptors. The synthesis and evaluation of a radiolabeled derivative, specifically aimed at neurological applications, demonstrates the compound’s relevance in advanced imaging techniques (Gao et al., 2012).
3. Microbial Baeyer-Villiger Reaction Studies
Studies on racemic variants of this compound, such as racemic 2-bromobicyclo[3.2.0]heptan-6-one, have been subjected to microbial Baeyer-Villiger reactions. This research is significant for understanding regioisomeric and enantioselective transformations in organic chemistry, contributing to synthetic methodologies (Königsberger & Griengl, 1994).
4. Gas Electron Diffraction Studies
The molecular structure of closely related compounds like 7-oxabicyclo[2.2.1]heptane has been investigated using gas electron diffraction. This research provides crucial insights into the bond lengths and angles in cyclic ethers, contributing to a better understanding of their structural properties (Oyanagi et al., 1975).
5. Synthesis and Biological Activity Studies
The compound has been central to the synthesis of marine natural products, with studies focusing on the preparation of tricyclic epoxy alcohols and oxetanes from functionalized derivatives. These syntheses are important for the development of new drugs and understanding biological activities (Proemmel, Wartchow, & Hoffmann, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water .
Wirkmechanismus
Target of Action
The primary targets of rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects will provide insights into the compound’s mechanism of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . 20]heptan-7-one is currently unavailable.
Eigenschaften
IUPAC Name |
(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2/t4-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBHKQNGYBGBD-NJGYIYPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





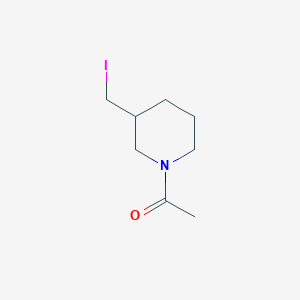
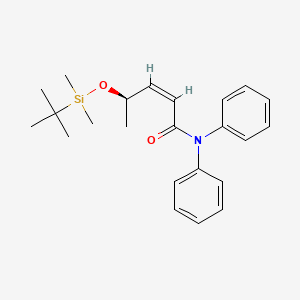
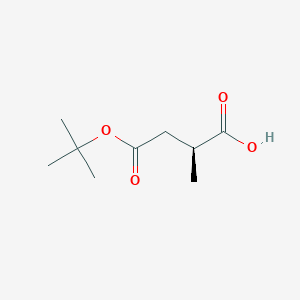
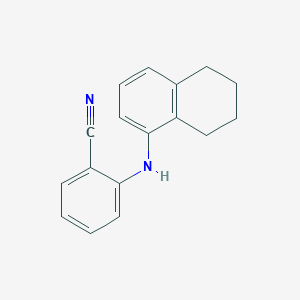
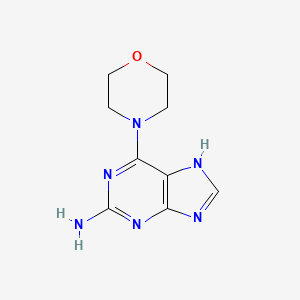
![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)
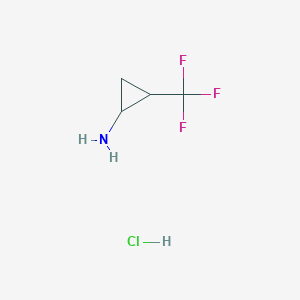
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)
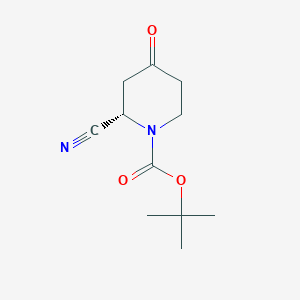
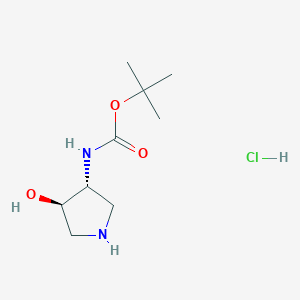
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)
